molecular formula C14H12N2 B11892587 3-Methyl-2-(pyridin-4-yl)-1H-indole CAS No. 32667-07-5

3-Methyl-2-(pyridin-4-yl)-1H-indole

Cat. No.: B11892587
CAS No.: 32667-07-5
M. Wt: 208.26 g/mol
InChI Key: WUFIVLGAOQFIJA-UHFFFAOYSA-N
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Description

3-Methyl-2-(pyridin-4-yl)-1H-indole is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features a fused ring system consisting of an indole core with a methyl group at the third position and a pyridine ring at the second position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(pyridin-4-yl)-1H-indole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde, followed by cyclization to form the indole ring. For this compound, the starting materials would include a pyridine derivative and a methyl-substituted phenylhydrazine.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis or other optimized synthetic routes that ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(pyridin-4-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

3-Methyl-2-(pyridin-4-yl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(pyridin-4-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1H-indole: Lacks the pyridine ring, making it less versatile in terms of chemical reactivity and biological activity.

    4-Methyl-2-(pyridin-4-yl)-1H-indole: Similar structure but with a different substitution pattern, leading to distinct properties.

    2-(Pyridin-4-yl)-1H-indole: Lacks the methyl group, which can affect its chemical and biological behavior.

Uniqueness

3-Methyl-2-(pyridin-4-yl)-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both the indole and pyridine rings allows for diverse interactions with molecular targets, making it a valuable compound in various fields of research.

Properties

CAS No.

32667-07-5

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

3-methyl-2-pyridin-4-yl-1H-indole

InChI

InChI=1S/C14H12N2/c1-10-12-4-2-3-5-13(12)16-14(10)11-6-8-15-9-7-11/h2-9,16H,1H3

InChI Key

WUFIVLGAOQFIJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=CC=CC=C12)C3=CC=NC=C3

Origin of Product

United States

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